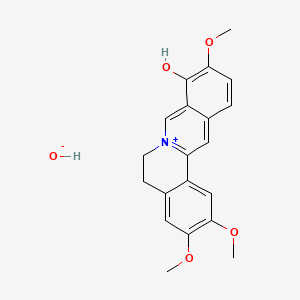
Palmaturbine (hydroxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Palmaturbine (hydroxide) is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Palmaturbine (hydroxide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palmaturbine (hydroxide) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Palmaturbine (hydroxide) is a compound derived from Thunbergia sinensis, known for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activities
Palmaturbine exhibits a wide range of biological activities, including:
- Anti-infection : Effective against various pathogens including bacteria and viruses.
- Apoptosis Induction : Influences programmed cell death pathways.
- Autophagy Modulation : Affects cellular degradation processes.
- Cell Cycle Regulation : Impacts DNA damage response and cell cycle progression.
- Neuronal Signaling : Engages with neurotransmitter receptors.
The biological activity of palmaturbine can be categorized based on its interaction with various cellular pathways:
Case Studies
Numerous studies have highlighted the efficacy of palmaturbine in various applications:
-
Antiviral Properties :
- A study demonstrated that palmaturbine effectively inhibited the replication of the Dengue virus in vitro. The compound was shown to interfere with viral entry and replication mechanisms.
-
Cancer Research :
- In a recent investigation, palmaturbine was found to induce apoptosis in cancer cell lines through the activation of the JAK/STAT signaling pathway. This suggests potential as an anticancer agent.
-
Neuroprotection :
- Research indicated that palmaturbine has neuroprotective effects by modulating calcium channels and reducing oxidative stress in neuronal cells.
Anti-infection Activity
Palmaturbine has been tested against a variety of pathogens. Its broad-spectrum activity includes efficacy against:
- Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.
- Viral Infections : Significant antiviral activity noted against HIV, HCV, and Influenza viruses .
Apoptosis Induction
The compound's ability to induce apoptosis is mediated through several pathways:
- Caspase Activation : Palmaturbine activates caspases, leading to cell death in cancerous cells.
- AMPK Pathway : It enhances AMPK activity, which is crucial for energy homeostasis and apoptosis .
Autophagy Modulation
Palmaturbine influences autophagic processes by:
Eigenschaften
IUPAC Name |
2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol;hydroxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.H2O/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22;/h4-5,8-11H,6-7H2,1-3H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARPQWXCZBPCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O.[OH-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














